![molecular formula C10H9NO4 B1460029 Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate CAS No. 57764-50-8](/img/structure/B1460029.png)
Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate
Overview
Description
Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate (CAS 57764-50-8) is a benzoisoxazole derivative with the molecular formula C₁₀H₉NO₄ and a molecular weight of 207.18 g/mol . It features a hydroxyl group at position 6 and an ethyl ester at position 3 of the fused benzoisoxazole ring.
The compound is typically stored under an inert atmosphere at room temperature . Safety data highlights hazards such as acute oral toxicity (H302), skin irritation (H315), and serious eye irritation (H319), necessitating precautions like avoiding dust inhalation (P261) and immediate eye rinsing (P305+P351+P338) .
Biological Activity
Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a unique fused isoxazole ring, which contributes to its reactivity and biological activity. Its molecular formula is , with a molecular weight of approximately 209.19 g/mol. The presence of hydroxyl and carboxyl functional groups enhances its potential as a pharmacophore.
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. Research indicates that this compound may exhibit:
- Anti-inflammatory Effects : It appears to inhibit certain enzymes involved in inflammatory pathways, potentially reducing inflammation.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial and antifungal properties.
- Anticancer Properties : Isoxazole derivatives, including this compound, have shown promise as histone deacetylase (HDAC) inhibitors, which are significant in cancer therapy due to their role in regulating gene expression related to cell cycle and apoptosis .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies
- Anticancer Activity : A study evaluating various isoxazole derivatives found that those with structural similarities to this compound exhibited significant cytotoxicity against melanoma (SKMEL-19) and colon (HCT-116) cancer cell lines. The most active compounds had IC50 values below 10 μM, indicating potent anticancer properties .
- Anti-inflammatory Research : In vitro studies demonstrated that this compound could reduce the production of pro-inflammatory cytokines in macrophage cell lines, suggesting its potential use in treating inflammatory diseases.
Scientific Research Applications
Biological Activities
Research has highlighted several biological activities associated with ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate, particularly in the context of cancer therapy and enzyme inhibition:
- Histone Deacetylase Inhibition :
- Antioxidant Properties :
- Anticancer Activity :
Case Study 1: HDAC Inhibition
A study reported the synthesis of a series of isoxazole derivatives, including this compound, which were evaluated for their HDAC inhibitory activity. The most potent compounds exhibited significantly lower IC50 values against HDAC isoforms compared to standard inhibitors, suggesting a promising avenue for anticancer drug development .
Case Study 2: Antioxidant Activity
Another investigation focused on the antioxidant properties of this compound. It was shown to scavenge free radicals effectively, indicating its potential use in formulations aimed at combating oxidative stress-related conditions .
Q & A
Q. Basic: What are the established synthetic routes for Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate, and how can reaction conditions be tailored for reproducibility?
The compound can be synthesized via condensation reactions between substituted acetophenones and diethyl oxalate, followed by cyclization with hydroxylamine hydrochloride under acidic conditions . For example, in analogous syntheses (e.g., Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate), sequential transformations involve refluxing 3-fluoro-4-methoxyacetophenone with diethyl oxalate in ethanol, followed by hydrazinolysis and cyclization in phosphorus oxychloride . Key parameters include temperature control (70–80°C for cyclization), stoichiometric ratios (1:1.2 ketone to diethyl oxalate), and purification via silica gel chromatography . Reproducibility requires strict anhydrous conditions and monitoring by TLC (Rf ~0.5 in hexane/ethyl acetate 3:1) .
Q. Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
- X-ray crystallography : Resolve molecular geometry and hydrogen bonding using SHELXL for refinement (R factor <0.05) .
- NMR spectroscopy : Confirm substitution patterns via -NMR (e.g., ester –CHCH triplet at δ 1.2–1.3 ppm, isoxazole proton singlet at δ 6.5–7.0 ppm) and -NMR (carbonyl carbons at δ 160–170 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H] within 0.001 Da of theoretical) .
- Melting point analysis : Compare observed values (e.g., 86–88°C for analogs) with literature to assess purity .
Q. Basic: What safety protocols are recommended for handling this compound in laboratory settings?
- Storage : Refrigerate (2–8°C) in airtight containers to prevent hydrolysis; avoid exposure to moisture and ignition sources .
- PPE : Use nitrile gloves, flame-retardant lab coats, and safety goggles. Inspect gloves for defects before use .
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks .
Q. Advanced: How can reaction yields be optimized for the synthesis of this compound derivatives?
Optimization strategies include:
- Catalytic systems : Employ Lewis acids (e.g., ZnCl) to accelerate cyclization, achieving yields >85% .
- Solvent selection : Use polar aprotic solvents (e.g., DMF) for higher solubility of intermediates .
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 30 min at 120°C) while maintaining yields .
- Workflow automation : Implement continuous flow reactors for precise control of stoichiometry and temperature .
Q. Advanced: How should researchers address contradictions in reported physical data (e.g., melting points, spectral shifts) for this compound?
- Variable melting points : Attribute discrepancies to polymorphic forms or impurities. Recrystallize from ethanol/water (3:1) and verify via DSC .
- Spectral shifts : Calibrate instruments using internal standards (e.g., TMS for NMR) and cross-validate with computational predictions (DFT for -NMR) .
- Batch variability : Perform elemental analysis (C, H, N ±0.3%) to confirm stoichiometric consistency .
Q. Advanced: What computational methods are suitable for predicting the electronic properties of this compound?
- DFT calculations : Use B3LYP/6-31G(d) to model HOMO-LUMO gaps and electrostatic potential surfaces, correlating with reactivity in nucleophilic substitutions .
- Molecular docking : Predict binding affinities to biological targets (e.g., enzymes) using AutoDock Vina, guided by crystallographic data .
- Topological polar surface area (TPSA) : Calculate TPSA (~61.6 Å) to assess bioavailability and blood-brain barrier permeability .
Q. Advanced: How can this compound serve as a building block for complex heterocyclic systems in medicinal chemistry?
- Click chemistry : Functionalize the 6-hydroxy group via Mitsunobu reactions to introduce alkyl/aryl moieties .
- Multicomponent reactions : Combine with nitrones or dipolarophiles to synthesize pyrrolo-isoxazole hybrids (e.g., 88% yield via Ru-porphyrin catalysis) .
- Bioisosteric replacement : Substitute the ester group with amides or ketones to enhance metabolic stability .
Comparison with Similar Compounds
Below is a detailed comparison of Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate with structurally or functionally related benzoisoxazole derivatives.
Structural and Physicochemical Properties
Key Observations :
- The hydroxyl group in the target compound enhances hydrogen bonding compared to halogenated analogs (e.g., bromo derivatives) .
- Bromine or iodine substituents increase molecular weight and lipophilicity (higher XLogP3), favoring organic-phase reactivity .
- Carboxylic acid derivatives (e.g., 34173-06-3) exhibit higher polarity, making them suitable for aqueous-phase reactions .
Commercial Availability and Pricing
Preparation Methods
Hydrogenation of Ethyl 6-bromobenzo[d]isoxazole-3-carboxylate
One of the most efficient and well-documented methods for preparing ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate involves the catalytic hydrogenation of ethyl 6-bromobenzo[d]isoxazole-3-carboxylate.
Parameter | Details |
---|---|
Starting material | Ethyl 6-bromobenzo[d]isoxazole-3-carboxylate |
Catalyst | 10% Palladium on carbon |
Base | Triethylamine |
Solvent | Ethanol |
Temperature | 0 °C |
Reaction time | 1 hour |
Atmosphere | Nitrogen initially, replaced by hydrogen during reaction, then back to nitrogen |
Work-up | Filtration through Celite, washing with ethanol, concentration, washing with water, drying |
Yield | 96% |
Product state | Yellow solid |
Procedure Summary: The brominated ester is dissolved in ethanol with triethylamine and palladium on carbon under nitrogen. Hydrogen gas replaces nitrogen to initiate the hydrogenation at 0 °C for one hour. After completion, the catalyst is removed by filtration, and the product is purified by washing and concentration to yield the hydroxy compound in high purity and yield.
Saponification and Re-esterification Routes
The hydroxybenzo[d]isoxazole derivative can also be accessed via saponification of esters followed by re-esterification:
Step | Conditions and Details |
---|---|
Saponification | Sodium hydroxide in aqueous solution at room temperature for 16 hours |
Extraction | Dichloromethane extraction followed by acidification to precipitate the acid |
Re-esterification | Acid refluxed with ethanol and sulfuric acid for 2 hours |
Purification | Extraction with ethyl acetate, washing with sodium carbonate and brine, drying |
Yield | Ester obtained in 98% yield after re-esterification |
This approach involves converting ethyl esters to the corresponding acids and then back to esters to ensure purity and correct functionalization. The process is suitable for preparing this compound with high yields and purity.
Base-Mediated Cyclization Using Sodium Hydride
Another preparation method involves the cyclization of precursors under strong base conditions:
Parameter | Details |
---|---|
Base | Sodium hydride (NaH), 60% in mineral oil |
Solvent | Diethylene glycol dimethyl ether (diglyme) or N,N-dimethylformamide (DMF) |
Temperature | 130–150 °C |
Reaction time | 5 to 8.4 hours |
Atmosphere | Inert (nitrogen) |
Yield | 41–44% |
Work-up | Quenching with water, extraction with ethyl acetate, drying, filtration, recrystallization |
Procedure Summary: The precursor compound is dissolved in diglyme or DMF and added dropwise to a suspension of sodium hydride under nitrogen. The mixture is heated to elevated temperatures (130–150 °C) and stirred for several hours to promote cyclization. After reaction completion, the mixture is quenched, extracted, and purified to yield the target compound.
Methylation of this compound (Derivative Synthesis)
Although this is a derivatization rather than a direct preparation method, the methylation of the hydroxy group provides insight into the reactivity and handling of the compound:
Parameter | Details |
---|---|
Reagents | Potassium carbonate, iodomethane |
Solvent | N,N-dimethylformamide (DMF) |
Temperature | Room temperature (20 °C) |
Reaction time | 48 hours |
Work-up | Dilution with water, extraction with ethyl acetate, washing with brine, drying, chromatography |
Yield | 19% |
Product | Ethyl 6-methoxybenzo[d]isoxazole-3-carboxylate |
This method involves the alkylation of the hydroxy group to form the methoxy derivative, demonstrating the compound’s functional group reactivity.
Stock Solution Preparation for Experimental Use
For practical applications, this compound is often prepared as stock solutions at various concentrations:
Amount of Compound | Volume of Solvent for 1 mM Solution (mL) | Volume of Solvent for 5 mM Solution (mL) | Volume of Solvent for 10 mM Solution (mL) |
---|---|---|---|
1 mg | 4.8267 | 0.9653 | 0.4827 |
5 mg | 24.1336 | 4.8267 | 2.4134 |
10 mg | 48.2672 | 9.6534 | 4.8267 |
These solutions are typically prepared using DMSO and other co-solvents like PEG300, Tween 80, and corn oil for in vivo formulations, ensuring clarity and stability during experimental procedures.
Summary Table of Preparation Methods
Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |
---|---|---|---|---|
Catalytic Hydrogenation | Ethyl 6-bromobenzo[d]isoxazole-3-carboxylate | Pd/C, triethylamine, ethanol, H2, 0 °C, 1 h | 96 | High yield, mild conditions, widely used |
Saponification & Re-esterification | Ethyl ester precursor | NaOH (aq), ethanol, sulfuric acid, reflux | 98 (ester) | Multi-step, ensures purity, suitable for scale-up |
Base-Mediated Cyclization | Nitro or halogenated precursors | NaH, diglyme or DMF, 130–150 °C, 5–8 h | 41–44 | Requires inert atmosphere, higher temperature, moderate yield |
Methylation (Derivative synthesis) | This compound | K2CO3, iodomethane, DMF, rt, 48 h | 19 | Functionalization of hydroxy group, lower yield, derivative preparation |
Properties
IUPAC Name |
ethyl 6-hydroxy-1,2-benzoxazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-2-14-10(13)9-7-4-3-6(12)5-8(7)15-11-9/h3-5,12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGDDLABXCFMQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC2=C1C=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680914 | |
Record name | Ethyl 6-oxo-2,6-dihydro-1,2-benzoxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57764-50-8 | |
Record name | Ethyl 6-oxo-2,6-dihydro-1,2-benzoxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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